molecular formula C20H21NO4 B2619185 (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1071535-90-4

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2619185
CAS No.: 1071535-90-4
M. Wt: 339.391
InChI Key: QPBRKUMIIIZCPY-MJGOQNOKSA-N
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Description

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring, a benzyl group, and an ethoxyphenyl moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and ethoxyphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.

    Industry: Used in the production of fine chemicals and as a precursor for materials with specialized functions.

Mechanism of Action

The mechanism of action of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • (2R,3R)-1-benzyl-2-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • (2R,3R)-1-benzyl-2-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

What sets (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid apart from similar compounds is the presence of the ethoxy group on the phenyl ring. This modification can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-25-16-10-8-15(9-11-16)19-17(20(23)24)12-18(22)21(19)13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3,(H,23,24)/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBRKUMIIIZCPY-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H]2[C@@H](CC(=O)N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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